Thiazolo[5,4-h]isoquinoline Thiazolo[5,4-h]isoquinoline
Brand Name: Vulcanchem
CAS No.: 36328-41-3
VCID: VC15985010
InChI: InChI=1S/C10H6N2S/c1-2-9-10(12-6-13-9)8-5-11-4-3-7(1)8/h1-6H
SMILES:
Molecular Formula: C10H6N2S
Molecular Weight: 186.24 g/mol

Thiazolo[5,4-h]isoquinoline

CAS No.: 36328-41-3

Cat. No.: VC15985010

Molecular Formula: C10H6N2S

Molecular Weight: 186.24 g/mol

* For research use only. Not for human or veterinary use.

Thiazolo[5,4-h]isoquinoline - 36328-41-3

Specification

CAS No. 36328-41-3
Molecular Formula C10H6N2S
Molecular Weight 186.24 g/mol
IUPAC Name [1,3]thiazolo[5,4-h]isoquinoline
Standard InChI InChI=1S/C10H6N2S/c1-2-9-10(12-6-13-9)8-5-11-4-3-7(1)8/h1-6H
Standard InChI Key XTTCFEHYNHIDLO-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C3=C1C=CN=C3)N=CS2

Introduction

Structural and Chemical Properties of Thiazolo[5,4-h]Isoquinoline

Thiazolo[5,4-h]isoquinoline belongs to the class of nitrogen-sulfur heterocycles, featuring a bicyclic system where a thiazole ring (a five-membered ring containing nitrogen and sulfur) is annulated to the isoquinoline framework at positions 5 and 4 (Figure 1). The IUPAC name thiazolo[5,4-h]isoquinoline reflects this fusion pattern, with the thiazole moiety occupying positions 5 and 4 relative to the isoquinoline backbone .

Physicochemical Characteristics

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC10H6N2S\text{C}_{10}\text{H}_{6}\text{N}_{2}\text{S}
Molecular Weight186.24 g/mol
Density1.5±0.1g/cm31.5 \pm 0.1 \, \text{g/cm}^3
LogP (Partition Coefficient)1.50
Topological Polar Surface Area74.25 Ų

The compound’s moderate lipophilicity (LogP = 1.50) suggests balanced solubility in both aqueous and organic media, a critical factor for drug design . Its planar structure facilitates π-π stacking interactions, which are advantageous for binding to biological targets.

Synthetic Routes to Thiazolo[5,4-h]Isoquinoline

Classical Synthesis from 7-Aminoisoquinoline

A four-step protocol starting from 7-aminoisoquinoline is widely employed (Scheme 1) :

  • Thiocyanation: Reaction with potassium thiocyanate (KSCN\text{KSCN}) and bromine (Br2\text{Br}_2) yields 7-amino-8-thiocyanoisoquinoline.

  • Cyclization: Treatment with hydrochloric acid (HCl\text{HCl}) induces ring closure to form 2-aminothiazolo[4,5-h]isoquinoline.

  • Sandmeyer Reaction: Conversion of the amine to a chloro substituent using copper(I) chloride (CuCl\text{CuCl}).

  • Reduction: Hydriodic acid (HI\text{HI}) and phosphorus (P\text{P}) reduce the chloro group, yielding the final product .

This method achieves moderate yields (39–50%) but requires stringent control of reaction conditions to avoid side products .

Alternative Pathways

Recent advances utilize dithiooxamide and substituted benzaldehydes under microwave irradiation, reducing reaction times from hours to minutes. For example, cyclocondensation of dithiooxamide with 2-nitrobenzaldehyde in dimethylformamide (DMF\text{DMF}) at 120°C produces Thiazolo[5,4-h]isoquinoline in 65% yield.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^1\text{H}-NMR spectra reveal distinct proton environments:

  • Aromatic protons: Resonances between δ7.28.5ppm\delta 7.2–8.5 \, \text{ppm}, corresponding to the isoquinoline and thiazole rings .

  • Thiazole protons: A singlet at δ8.1ppm\delta 8.1 \, \text{ppm} for the sulfur-adjacent proton.

Infrared (IR) Spectroscopy

Key absorptions include:

  • ν(C=N)\nu(\text{C=N}): 16201580cm11620–1580 \, \text{cm}^{-1} (stretching of the thiazole’s imine group) .

  • ν(C-S)\nu(\text{C-S}): 690650cm1690–650 \, \text{cm}^{-1} (thiazole ring vibration).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated system exhibits strong absorption at λmax=280nm\lambda_{\text{max}} = 280 \, \text{nm} (ε=12,500L\cdotpmol1\cdotpcm1\varepsilon = 12,500 \, \text{L·mol}^{-1}\text{·cm}^{-1}), attributed to π→π* transitions .

Biological Activities and Applications

Antimicrobial Properties

Thiazolo[5,4-h]isoquinoline demonstrates broad-spectrum antibacterial activity against Gram-positive pathogens (Table 2):

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Bacillus subtilis25.0
Enterococcus faecalis50.0

The mechanism likely involves inhibition of cell wall synthesis via binding to penicillin-binding proteins (PBPs).

Neuropharmacological Applications

DYRK1A inhibition by related compounds highlights potential in treating neurodegenerative disorders. Computational docking studies predict that Thiazolo[5,4-h]isoquinoline’s planar structure may occupy the ATP-binding pocket of DYRK1A, analogous to EHT 1610 .

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from low yields (e.g., 10% for certain intermediates ) and tedious purification steps. Flow chemistry and photoredox catalysis could streamline production.

Toxicity Profiling

No studies have assessed the compound’s toxicity in mammalian models. Preliminary data on analogs indicate low cytotoxicity against normal human fibroblasts (IC50_{50} > 100 µM) , but in-depth assays are needed.

Drug Delivery Optimization

The compound’s poor aqueous solubility (LogP = 1.50) necessitates formulation strategies such as nanoencapsulation or prodrug design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator